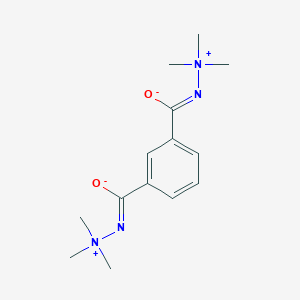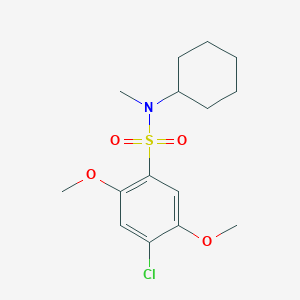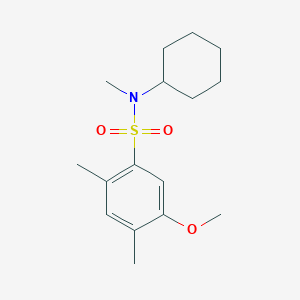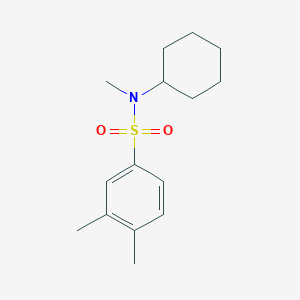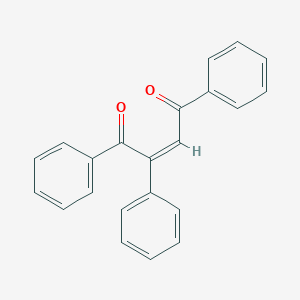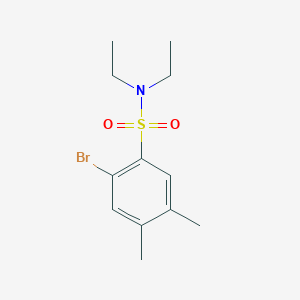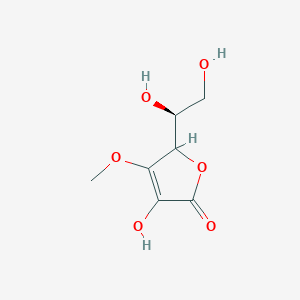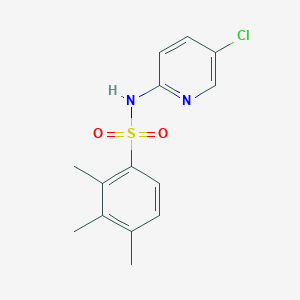
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide, also known as TCS 359, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide drugs and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 is not fully understood. However, it has been suggested that this compound 359 may act by inhibiting the activity of enzymes such as carbonic anhydrase and cyclooxygenase. These enzymes are involved in various physiological processes such as acid-base balance and inflammation.
Biochemical and Physiological Effects:
This compound 359 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound 359 has been found to increase the levels of antioxidants such as glutathione, which helps protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 in lab experiments is its ability to exhibit multiple properties such as anticonvulsant and anti-inflammatory effects. This allows researchers to study the compound's potential for treating various neurological disorders. However, a limitation of using this compound 359 is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound 359.
Future Directions
There are several future directions for the research of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359. One potential direction is to study its potential for treating other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and potential side effects of this compound 359. Finally, the development of derivatives of this compound 359 may lead to the discovery of more potent and selective therapeutic agents.
Synthesis Methods
The synthesis of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound 359 as a white solid.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 has been the subject of scientific research due to its potential as a therapeutic agent. It has been found to exhibit anticonvulsant, anti-inflammatory, and neuroprotective properties. These properties make this compound 359 a promising candidate for the treatment of various neurological disorders such as epilepsy and Alzheimer's disease.
properties
Molecular Formula |
C14H15ClN2O2S |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-4-6-13(11(3)10(9)2)20(18,19)17-14-7-5-12(15)8-16-14/h4-8H,1-3H3,(H,16,17) |
InChI Key |
OJESLDTUBDTAQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




